4-Cyano-2,6-dimethylpyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of acetylacetone with malononitrile in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . Allylation of 3-cyano-4,6-dimethyl-2-pyridone proceeds with the formation of regioisomeric 1-allyl-3-cyano-4,6-dimethyl-2-pyridone and 2-allyl-3-cyano-4,6-dimethyloxypyridine in a 3:1 ratio .Scientific Research Applications
X-Ray, FTIR, and Ab Initio HF Studies
4-Cyano-2,6-dimethylpyridine 1-oxide has been studied using X-ray diffraction, FTIR spectroscopy, and ab initio HF calculations. Research by Dega-Szafran et al. (1999) focused on the hydrogen bond in complexes of this compound, highlighting its structural characteristics and providing insights into proton transfer mechanisms in O·H·O complexes (Dega-Szafran et al., 1999).
Dimeric Tetrahedral Complexes with Mercury(II)
Ahuja and Rastogi (1970) studied 1:1 complexes of this compound with mercury(II) chloride and bromide. Their research characterized these complexes through molecular conductance and infrared spectral measurements, suggesting dimeric tetrahedral structures (Ahuja & Rastogi, 1970).
Synthesis Process Improvement
Feng Xiao-liang (2006) conducted research on improving the synthesis process of a similar compound, 4-Chloro-2,3-dimethylpyridine-N-oxide. This study provides valuable insights into the synthesis techniques and efficiencies for compounds related to this compound (Feng Xiao-liang, 2006).
Steric Effect on Catalytic Performance
Wang and Ueda (2008) explored the impact of steric hindrance on the catalytic performance of certain oxidation processes. Their research involved substituted pyridines, including 2,6-dimethylpyridine, which is structurally related to this compound (Wang & Ueda, 2008).
Electrochemical Behavior in Protic Medium
David et al. (1995) investigated the electrochemical behavior of an unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine, which includes a cyano group similar to that in this compound. Their research in a protic medium provides insights into the electrochemical properties of related compounds (David et al., 1995).
Synthesis and Characterization Techniques
Research on synthesis and characterization methods for compounds related to this compound is significant. For example, Liu Jun-teng (2011) explored methods to synthesize and characterize 2,6-dimethyl-4-aminopyridine, highlighting relevant techniques and processes (Liu Jun-teng, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various heteroatom-containing polycyclic systems .
Mode of Action
Pyridine derivatives, in general, display a diversified reactivity profile . They participate in various chemical reactions, including condensation, alkylation, and halocyclization .
Biochemical Pathways
It’s known that pyridine derivatives can influence a wide range of biochemical processes due to their structural closeness to natural pyrimidine bases .
Pharmacokinetics
The compound is miscible with water , which could potentially influence its absorption and distribution in the body.
Result of Action
It’s known that pyridine derivatives can exhibit various biological activities, including antitumor, vasodilator, anti-inflammatory, and antimicrobial effects .
Action Environment
It’s known that the chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro .
Properties
IUPAC Name |
2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPHUBTBCQVKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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